

theoretical gravimetric energy density of CaH₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium hydride*

Cat. No.: *B1178222*

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Gravimetric Energy Density of **Calcium Hydride** (CaH₂)

Introduction

Calcium hydride (CaH₂), a saline hydride, is a promising material for hydrogen storage due to its relatively high hydrogen content and the simplicity of its synthesis. It is a grey powder (white when pure) that reacts vigorously with water to release hydrogen gas, making it a potential candidate for on-demand hydrogen generation.^[1] This technical guide provides a detailed analysis of the theoretical gravimetric energy density of CaH₂, outlines the experimental protocols for its characterization, and presents key data in a structured format for researchers and professionals in the field of drug development and materials science.

Theoretical Gravimetric Energy Density

The theoretical gravimetric energy density of a metal hydride is the mass percentage of hydrogen that can be released from the material.^[2] For **calcium hydride**, hydrogen can be liberated through two primary pathways: thermal decomposition and hydrolysis.

Thermal Decomposition

At elevated temperatures, CaH₂ decomposes into calcium metal and hydrogen gas. The decomposition temperature for pure CaH₂ is approximately 1000°C at 1 bar of H₂ pressure.^[3] ^[4]

The reaction is as follows: CaH₂ (s) → Ca (s) + H₂ (g)

To calculate the gravimetric density, we use the molar masses of the components:

- Molar Mass of CaH₂: 42.094 g/mol [5][6]
- Molar Mass of H₂: 2.016 g/mol

The theoretical gravimetric hydrogen density is calculated as: (Mass of H₂ / Mass of CaH₂) * 100% = (2.016 g/mol / 42.094 g/mol) * 100% ≈ 4.79%

Hydrolysis

Calcium hydride reacts with water in a highly exothermic reaction to produce calcium hydroxide and hydrogen gas.[7] This reaction is often vigorous and can be difficult to control.[7][8]

The balanced chemical equation for the hydrolysis of CaH₂ is: CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (aq) + 2H₂ (g)

In this reaction, two moles of hydrogen gas are produced for every mole of CaH₂.

The theoretical gravimetric hydrogen density from this reaction is: (Mass of 2H₂ / Mass of CaH₂) * 100% = (2 * 2.016 g/mol / 42.094 g/mol) * 100% ≈ 9.58%[8]

It is important to note that this calculation does not include the mass of the water required for the reaction. When considering the total system weight (CaH₂ + H₂O), the gravimetric density is lower.

Quantitative Data Summary

The following tables summarize the key quantitative data for **calcium hydride** as a hydrogen storage material.

Table 1: Molar Masses and Density

Compound	Formula	Molar Mass (g/mol)	Density (g/cm ³)
Calcium Hydride	CaH ₂	42.094[5][6]	1.9[5]
Hydrogen	H ₂	2.016	-
Water	H ₂ O	18.015	-
Calcium Hydroxide	Ca(OH) ₂	74.093	-

Table 2: Thermodynamic and Hydrogen Storage Properties

Parameter	Value	Notes
Theoretical Gravimetric H ₂ Density (Thermal Decomposition)	4.79%	Based on the reaction CaH ₂ → Ca + H ₂ .
Theoretical Gravimetric H ₂ Density (Hydrolysis)	9.58%[8]	Based on the reaction CaH ₂ + 2H ₂ O → Ca(OH) ₂ + 2H ₂ .
Enthalpy of Hydrolysis (ΔH)	-186.3 kJ/mol[7]	The reaction is highly exothermic.
Decomposition Temperature	~1000-1100°C at 1 bar H ₂ [3][9]	Can be lowered by destabilizing with additives like Al ₂ O ₃ .[3][4]

Experimental Protocols

The characterization of CaH₂ for hydrogen storage applications involves several key experimental techniques to determine its properties and performance.

Thermogravimetric Analysis (TGA)

- Objective: To determine the thermal stability and decomposition temperature of CaH₂.
- Methodology:

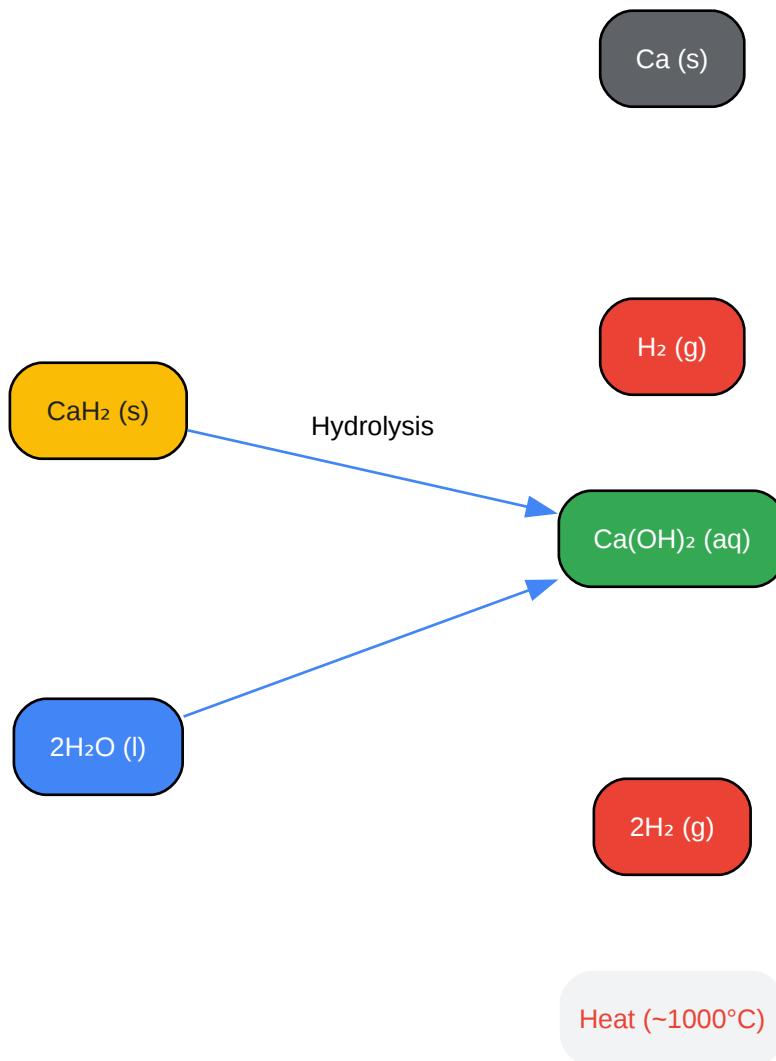
- A small, precisely weighed sample of CaH_2 is placed in a high-temperature furnace.
- The sample is heated at a constant rate under a controlled atmosphere (e.g., argon or nitrogen).
- The mass of the sample is continuously monitored as a function of temperature.
- Hydrogen release is detected as a mass loss. The onset temperature of mass loss indicates the beginning of decomposition.

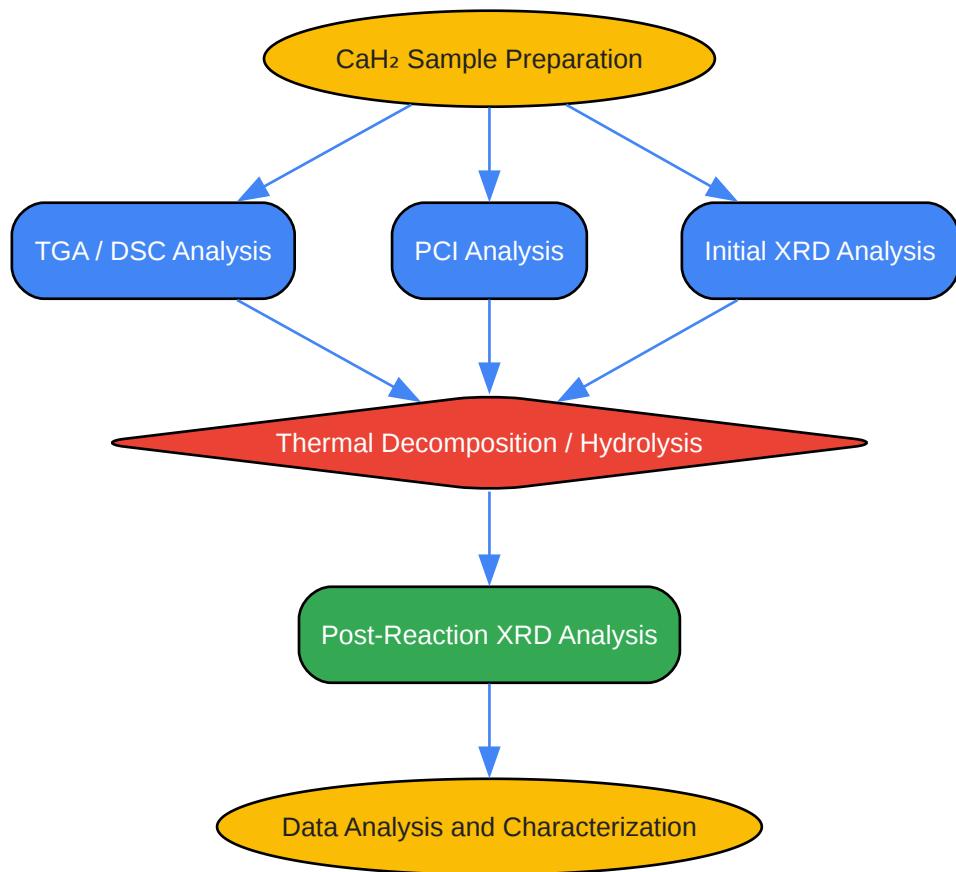
Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat flow associated with the thermal decomposition of CaH_2 and determine the enthalpy of reaction (ΔH).
- Methodology:
 - A sample of CaH_2 and a reference material are placed in the DSC instrument.
 - Both are subjected to the same temperature program.
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - Endothermic or exothermic peaks correspond to thermal events such as decomposition. The area under the peak is proportional to the enthalpy change.

Pressure-Composition-Isotherm (PCI) Analysis

- Objective: To determine the hydrogen absorption and desorption characteristics of CaH_2 at constant temperature.
- Methodology:
 - A sample of CaH_2 is placed in a reactor of known volume at a constant temperature.
 - Hydrogen gas is introduced into the reactor in controlled increments, and the pressure is allowed to equilibrate after each addition.


- The amount of hydrogen absorbed by the sample is calculated from the pressure changes.
- A plot of equilibrium pressure versus hydrogen concentration (wt%) is generated, which shows the plateau pressure for hydrogen absorption and desorption.


In Situ X-Ray Diffraction (XRD)

- Objective: To identify the crystallographic phases of the material during hydrogen release or uptake.
- Methodology:
 - The CaH₂ sample is placed in a specialized cell that allows for heating and control of the gas environment.
 - The cell is mounted in an X-ray diffractometer.
 - XRD patterns are collected at various temperatures as the sample is heated, allowing for the identification of the initial CaH₂ phase, any intermediate phases, and the final decomposition products (e.g., Ca).[\[10\]](#)

Visualizations

Hydrogen Release Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanotrun.com [nanotrun.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Destabilized Calcium Hydride as a Promising High-Temperature Thermal Battery
[researchrepository.ucd.ie]
- 5. azom.com [azom.com]

- 6. Calcium hydride | CaH₂ | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium hydride with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [theoretical gravimetric energy density of CaH₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178222#theoretical-gravimetric-energy-density-of-cah2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com